N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-28-19-8-6-17(7-9-19)12-15-30(26,27)23-16-18-10-13-25(14-11-18)22-24-20-4-2-3-5-21(20)29-22/h2-9,18,23H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCBZBGLFNDWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound features a unique combination of a benzothiazole ring, a piperidine ring, and an ethanesulfonamide group, which contribute to its biological activity. This article delves into the biological activity of this compound, highlighting its anti-inflammatory and anti-tubercular properties, along with relevant research findings and case studies.
Key Features
- Benzothiazole Ring : Known for its role in various biological activities, particularly in anti-tubercular and anti-cancer agents.
- Piperidine Ring : Contributes to the compound's pharmacological profile by enhancing receptor binding.
- Ethanesulfonamide Group : Increases solubility and bioavailability, crucial for therapeutic efficacy.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. A study demonstrated that this compound effectively reduced inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Anti-tubercular Activity
The compound has also been evaluated for its anti-tubercular activity. Recent studies have highlighted the effectiveness of benzothiazole derivatives in combating Mycobacterium tuberculosis. This compound showed promising results in vitro, indicating its potential as a lead compound for developing new anti-tubercular agents .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anti-tubercular | Inhibition of Mycobacterium tuberculosis growth | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Detailed Research Findings
- Inhibition Studies : In vitro assays demonstrated that the compound inhibited COX enzymes with IC50 values comparable to established anti-inflammatory drugs. This suggests that it may be a viable alternative for treating inflammatory conditions.
- Cell Viability Assays : Cytotoxicity tests on various cancer cell lines revealed that the compound induces apoptosis, indicating its potential as an anticancer agent. The mechanism appears to involve the activation of caspases, leading to programmed cell death .
- Structure-Activity Relationship (SAR) : Studies on similar compounds have shown that modifications to the benzothiazole and piperidine moieties can enhance biological activity. This highlights the importance of structural optimization in drug design .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide exhibit substantial antimicrobial properties. Studies have shown that derivatives with similar structures have been tested against various bacterial strains, demonstrating effective minimum inhibitory concentrations (MICs) against pathogens like Bacillus subtilis and Escherichia coli .
Anticancer Potential
Recent investigations into benzothiazole-based compounds have highlighted their anticancer potential. These compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo, particularly against human liver cancer cell lines (HepG2) . The sulfonamide moiety enhances the compound's efficacy by interacting with specific biological targets involved in tumor growth.
Study on Antimicrobial Efficacy
A study published in the Chemistry & Biology Interface journal synthesized a series of thiazole derivatives, including those structurally related to this compound). The synthesized compounds were evaluated for antimicrobial activity against various strains, revealing that certain derivatives exhibited promising results, indicating potential for further development as therapeutic agents .
| Compound ID | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4e | 32 | Antibacterial |
| 4f | 16 | Antibacterial |
| 4k | 64 | Antifungal |
Evaluation of Anticancer Activity
In another study focusing on benzothiazole derivatives, researchers assessed the anticancer effects of several compounds similar to this compound against HepG2 cells. The results showed that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like methotrexate .
| Compound ID | IC50 (µM) | Selectivity Index |
|---|---|---|
| 8 | 5.0 | 33.21 |
| 11 | 10.0 | 30.49 |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured during purification?
The synthesis typically involves multi-step reactions: (1) formation of the benzo[d]thiazole core via oxidative cyclization of o-aminothiophenol derivatives, (2) piperidine ring functionalization through alkylation or reductive amination, and (3) sulfonylation using methanesulfonyl chloride under basic conditions. Purification is achieved via column chromatography with gradient elution (e.g., hexane/ethyl acetate), followed by recrystallization. Reaction progress is monitored using TLC (Rf = 0.3–0.5 in 3:1 ethyl acetate/hexane), and purity is confirmed by HPLC (>95%) and elemental analysis .
Q. Which analytical techniques are most reliable for confirming the compound’s structural identity?
A combination of spectroscopic methods is essential:
- 1H/13C NMR : Aromatic protons (δ 7.1–8.3 ppm) confirm the benzo[d]thiazole and methoxyphenyl groups. Aliphatic protons (δ 2.5–4.0 ppm) verify the piperidine and sulfonamide linkages.
- High-resolution mass spectrometry (HRMS) : Exact mass matches the molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₄N₃O₃S₂: 430.1298, observed: 430.1295).
- IR spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~1600 cm⁻¹ (C=N/C=C) validate key functional groups .
Q. How do specific functional groups (e.g., methoxyphenyl, sulfonamide) influence its reactivity?
The methoxyphenyl group enhances electron density in the aromatic system, increasing susceptibility to electrophilic substitution. The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, influencing solubility (logP ≈ 2.8) and target binding. Piperidine’s conformational flexibility aids in optimizing steric interactions with biological targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?
Systematic modifications to the piperidine substituents (e.g., replacing methyl with cyclopropyl) or sulfonamide linker length can alter target affinity. For example, analogs with bulkier groups on the piperidine ring show improved selectivity for kinase inhibition (IC₅₀ reduced from 120 nM to 45 nM). Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations are critical for predicting binding modes .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?
Yield discrepancies often arise from solvent choice (DMF vs. THF) or temperature control during sulfonylation. Replicating reactions under inert atmospheres (N₂) and optimizing catalyst loading (e.g., 10 mol% DMAP) can improve consistency. Kinetic studies (e.g., in situ IR monitoring) help identify rate-limiting steps .
Q. What strategies optimize sulfonylation efficiency while minimizing side reactions?
- Stepwise addition : Slow addition of methanesulfonyl chloride (0.5 equiv/h) reduces exothermic side reactions.
- Solvent optimization : Dichloromethane (DCM) with 2,6-lutidine as a base minimizes sulfonic acid byproduct formation.
- Post-reaction quenching : Ice-cold water acidified to pH 5–6 precipitates pure product (yield: 78–82%) .
Q. How can computational methods predict interactions with biological targets (e.g., enzymes, receptors)?
Molecular dynamics (MD) simulations (AMBER/CHARMM) model binding stability, while surface plasmon resonance (SPR) quantifies kinetics (ka/kd). For example, SPR data show a KD of 12 nM for carbonic anhydrase IX, aligning with docking predictions of hydrogen bonds between the sulfonamide and Thr199 .
Q. What experimental conditions destabilize the compound, and how is stability quantified?
Acidic conditions (pH < 3) hydrolyze the sulfonamide bond (t₁/₂ = 2 h at pH 2). Stability is assessed via:
- Forced degradation studies : HPLC tracks degradation products under UV (254 nm).
- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C indicates thermal robustness .
Q. Why do some analogs exhibit counterintuitive bioactivity despite structural similarities?
Subtle changes (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) alter electron distribution, affecting target engagement. For instance, fluorinated analogs show reduced antimicrobial activity (MIC = 64 µg/mL vs. 16 µg/mL) due to disrupted membrane permeability .
Q. How does chirality at the piperidine C4 position impact pharmacological properties?
Enantiomers separated via chiral HPLC (Chiralpak AD-H column) demonstrate distinct pharmacokinetics: the (R)-isomer has a longer half-life (t₁/₂ = 8.2 h vs. 3.5 h) and higher brain penetration (AUCbrain/plasma = 1.8 vs. 0.6). Stereochemical assignments are confirmed by X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
